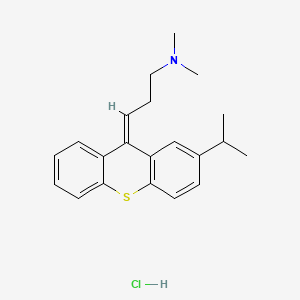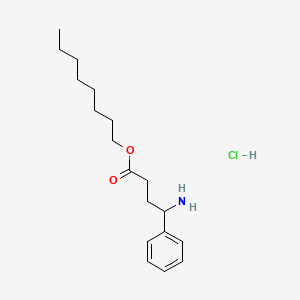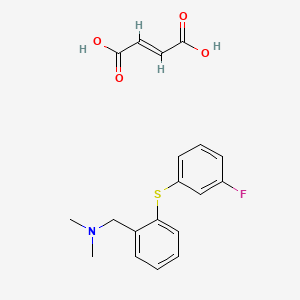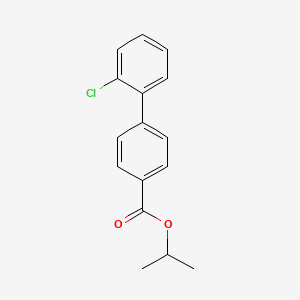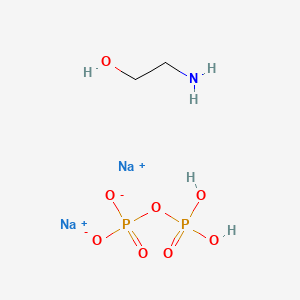
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a diazonium group attached to a benzene ring substituted with methoxy groups and a pyrrolidinyl group. The tetrafluoroborate anion serves as a counterion to stabilize the diazonium cation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 2,5-dimethoxy-4-(1-pyrrolidinyl)aniline. The process begins with the nitration of 2,5-dimethoxyaniline, followed by reduction to obtain the corresponding amine. This amine is then subjected to diazotization using nitrous acid in the presence of tetrafluoroboric acid to yield the desired diazonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: Aniline derivatives.
Applications De Recherche Scientifique
2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, upon decomposition of the diazonium group. These intermediates can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium chloride
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium sulfate
- 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium nitrate
Uniqueness
The tetrafluoroborate anion in 2,5-Dimethoxy-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate provides enhanced stability compared to other diazonium salts. This stability makes it particularly useful in reactions that require controlled decomposition of the diazonium group. Additionally, the presence of methoxy and pyrrolidinyl groups imparts unique electronic and steric properties, influencing the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Numéro CAS |
52018-21-0 |
|---|---|
Formule moléculaire |
C12H16BF4N3O2 |
Poids moléculaire |
321.08 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H16N3O2.BF4/c1-16-11-8-10(15-5-3-4-6-15)12(17-2)7-9(11)14-13;2-1(3,4)5/h7-8H,3-6H2,1-2H3;/q+1;-1 |
Clé InChI |
NTPPWURWYBWXKW-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1[N+]#N)OC)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




